Cas no 898433-77-7 (2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide)

2-Amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide is a structurally complex indolizine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its indolizine core, functionalized with an amino group and a carboxamide moiety, provides a versatile scaffold for further chemical modifications. The presence of a 4-methylbenzoyl substituent enhances lipophilicity, potentially improving membrane permeability in biological systems. The 2,3-dimethylphenyl group on the carboxamide nitrogen may influence steric and electronic properties, affecting binding affinity in target interactions. This compound's multifunctional design makes it a promising intermediate for developing bioactive molecules, particularly in kinase inhibition or receptor modulation studies. Its synthetic accessibility and stability under standard laboratory conditions further support its utility in exploratory research.
2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide structure
898433-77-7 structure
Product Name:2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS No:898433-77-7
MF:C25H23N3O2
MW:397.469025850296
CID:5483489
Update Time:2025-05-21

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
    • Inchi: 1S/C25H23N3O2/c1-15-10-12-18(13-11-15)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-19-8-6-7-16(2)17(19)3/h4-14H,26H2,1-3H3,(H,27,30)
    • InChI Key: PRQBXNBBUMSXCH-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=CC=CC(C)=C2C)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=C(C)C=C2)=C1N

2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide Pricemore >>

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Additional information on 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

Recent Advances in the Study of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS: 898433-77-7)

The compound 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS: 898433-77-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This indolizine derivative has shown promising potential in various therapeutic applications, particularly in the modulation of key biological pathways. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and therapeutic efficacy, making it a compound of high interest for drug development.

One of the most notable findings in recent research is the compound's ability to interact with specific protein targets involved in inflammatory and oncogenic pathways. In vitro and in vivo studies have demonstrated that 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide exhibits potent inhibitory effects on certain kinases, which are critical in the regulation of cell proliferation and survival. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors.

Further investigations into the pharmacokinetic profile of 898433-77-7 have revealed favorable absorption and distribution characteristics. The compound has shown good bioavailability in preclinical models, with a half-life that supports its potential for once-daily dosing in therapeutic settings. Additionally, metabolic stability studies indicate that it undergoes minimal hepatic clearance, reducing the risk of drug-drug interactions and enhancing its suitability for clinical development.

Recent synthetic chemistry efforts have also focused on optimizing the structural features of 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide to improve its potency and selectivity. Structure-activity relationship (SAR) studies have identified key modifications that enhance binding affinity to target proteins while minimizing off-target effects. These advancements are critical for the development of next-generation derivatives with improved therapeutic indices.

In conclusion, the ongoing research on 2-amino-N-(2,3-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS: 898433-77-7) highlights its significant potential as a therapeutic agent. Its unique pharmacological properties, combined with recent advancements in synthetic optimization, position it as a promising candidate for further preclinical and clinical evaluation. Future studies will likely focus on expanding its therapeutic applications and addressing any remaining challenges related to its development.

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